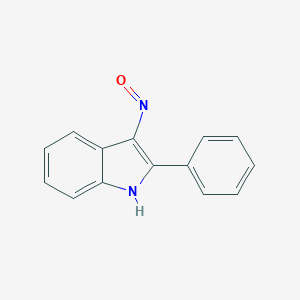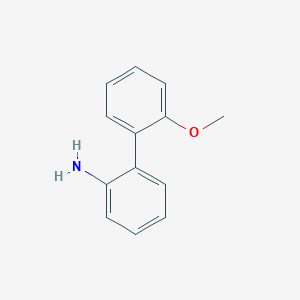
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine
概述
描述
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine, also known as MMTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMTP is a heterocyclic compound that consists of a pyridine ring and a triazole ring, with a methylthio group and a methyl group attached to the triazole ring.
作用机制
The mechanism of action of 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has also been shown to inhibit the activity of DNA topoisomerases, which are involved in the replication and transcription of DNA.
生化和生理效应
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has also been found to inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can reduce tumor growth in mice and increase the survival rate of mice with bacterial infections.
实验室实验的优点和局限性
One advantage of using 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine in lab experiments is its versatility in various fields. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can be used in medicinal chemistry, agriculture, and material science research. Another advantage is its relatively simple synthesis method. However, one limitation of using 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine in lab experiments is its potential toxicity. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to be toxic to some cell lines and organisms at high concentrations.
未来方向
There are many future directions for 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine research. In medicinal chemistry, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be further studied for its potential as an anticancer drug. In agriculture, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be studied for its potential as a herbicide that is safe for the environment. In material science, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be investigated for its potential use in organic electronics and optoelectronics. Additionally, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be studied for its potential as a therapeutic agent for various diseases, such as bacterial infections and fungal infections.
科学研究应用
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to exhibit antifungal, antibacterial, and anticancer activities. In agriculture, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been investigated for its potential use in organic electronics and optoelectronics.
属性
CAS 编号 |
57295-67-7 |
|---|---|
产品名称 |
4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine |
分子式 |
C9H10N4S |
分子量 |
206.27 g/mol |
IUPAC 名称 |
4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14-2)7-3-5-10-6-4-7/h3-6H,1-2H3 |
InChI 键 |
SLVPRJSDSOWVHT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SC)C2=CC=NC=C2 |
规范 SMILES |
CN1C(=NN=C1SC)C2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

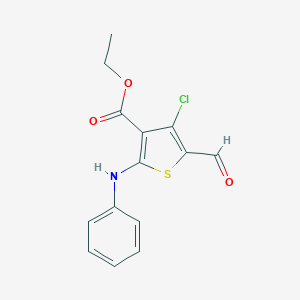
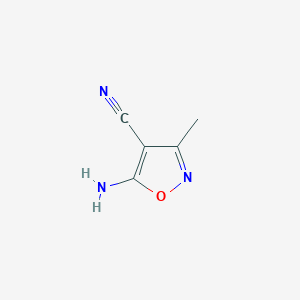
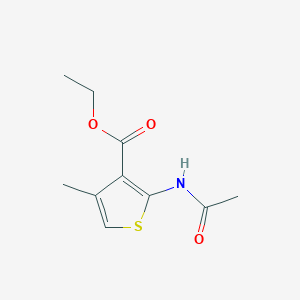
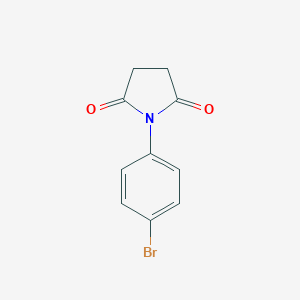
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)
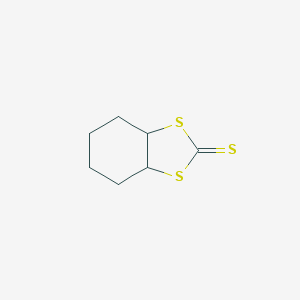

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)

